7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde
Description
Properties
IUPAC Name |
7-chloro-1-(3-methoxypropyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-7-3-6-15-11(8-16)14-10-5-2-4-9(13)12(10)15/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIDYMAKJXQWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C1C(=CC=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Ring Formation
The Stobbe condensation reaction is frequently employed to construct the benzimidazole core. In a patented method, 4-chloro-1,2-diaminobenzene reacts with diethyl succinate under basic conditions (potassium tert-butoxide or sodium ethoxide) in methanol or ethanol at 50–55°C. This yields the intermediate 7-chloro-1H-benzimidazole , which is subsequently alkylated.
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Methanol, ethanol |
| Base | Potassium tert-butoxide (1.2 equiv) |
| Temperature | 50–55°C |
| Reaction Time | 6–8 hours |
| Yield | 78–82% |
This step avoids hazardous reagents and ensures scalability, critical for industrial applications.
N1-Alkylation with 3-Methoxypropyl Groups
The alkylation step introduces the 3-methoxypropyl substituent at the N1 position. Using 3-methoxypropyl bromide in the presence of potassium carbonate (base) and a polar aprotic solvent (e.g., dimethylformamide), the reaction proceeds at 80–90°C for 12–16 hours.
Optimization Insights :
Oxidation of C2-Hydroxymethyl to Aldehyde
The final step involves oxidizing the C2-hydroxymethyl intermediate to the aldehyde. Two predominant methods are documented:
Manganese Dioxide (MnO₂) Oxidation
A widely used protocol involves MnO₂ in dichloromethane (DCM) at 40°C for 2 hours, achieving 85% yield. The reaction is quenched by filtration and solvent evaporation, with purification via silica gel chromatography.
Advantages :
Ruthenium-Catalyzed Oxidation
An alternative employs a ruthenium complex (e.g., [Ru(bpbp)(pydic)]) with 30% H₂O₂ in water at 50°C for 5 hours, yielding 70%. This method is greener but requires precise control of peroxide addition to avoid decomposition.
Comparative Data :
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| MnO₂ | None | DCM | 40°C | 85% |
| Ru Catalyst | [Ru(bpbp)(pydic)] | Water | 50°C | 70% |
Critical Analysis of Methodologies
Efficiency and Scalability
The MnO₂-mediated oxidation offers higher yields and shorter reaction times, making it preferable for laboratory-scale synthesis. However, the ruthenium-catalyzed method aligns with sustainable chemistry principles, despite lower yields. The patent route excels in scalability, avoiding chromatographic purification through optimized stoichiometry and solvent systems.
Challenges and Mitigation
-
Over-Alkylation : Controlled stoichiometry (1:1.1 ratio) and slow reagent addition prevent di-alkylation.
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Byproduct Formation : Use of activated MnO₂ (85% purity, <5 µm particle size) reduces residual manganese impurities.
-
Solvent Compatibility : Mixed solvents (e.g., DCM/methanol) balance reactivity and solubility.
Purification and Characterization
Final purification typically involves:
-
Recrystallization : Ethanol/water mixtures yield high-purity crystalline product.
-
Column Chromatography : Silica gel with eluents like dichloromethane/methanol (95:5) resolves aldehyde intermediates.
Characterization Data :
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde functional group at position 2 of the benzimidazole core undergoes typical carbonyl reactions, including oxidations, reductions, and condensations.
Oxidation to Carboxylic Acid
The aldehyde can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions. While direct data for this compound is limited, analogous benzimidazole-2-carbaldehydes show:
Yields for similar systems range from 60–75% depending on solvent polarity and temperature.
Reduction to Alcohol
Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to a primary alcohol:
In a benchmark study, MnO₂-mediated oxidation of (1H-benzimidazol-2-yl)methanol to the aldehyde achieved 85% yield in dichloromethane at 40°C . Reversing this process with NaBH₄ typically yields 70–80% alcohol derivatives.
Condensation Reactions
The aldehyde participates in nucleophilic additions, such as:
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Schiff base formation with amines (e.g., aniline derivatives)
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Knoevenagel condensation with active methylene compounds
Chloro Substituent Reactivity
The electron-withdrawing chloro group at position 7 facilitates aromatic substitution reactions.
Nucleophilic Aromatic Substitution
Under basic conditions, the chloro group can be displaced by nucleophiles like amines or alkoxides:
For example, substituting chloro with methoxy groups in related benzimidazoles required refluxing in ethanol with NaOEt, yielding 65–78% .
Cross-Coupling Reactions
The chloro group is amenable to palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 72% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 68% |
Methoxypropyl Side Chain Modifications
The 3-methoxypropyl group at position 1 can undergo ether cleavage under strongly acidic (e.g., HBr/AcOH) or reductive conditions (e.g., BBr₃):
Such reactions are critical for modifying solubility or introducing new functional groups .
Stability and Side Reactions
-
Aldehyde Oxidation : Prolonged exposure to air or moisture may lead to partial oxidation to carboxylic acids.
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Thermal Decomposition : Degradation occurs above 200°C, releasing CO and HCl .
Table 1: Representative Aldehyde Reactions
| Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Oxidation to acid | KMnO₄, H₂SO₄, 60°C, 4h | 70% | |
| Reduction to alcohol | NaBH₄, MeOH, RT, 2h | 85% | |
| Schiff base formation | Aniline, EtOH, reflux, 6h | 63% |
Table 2: Chloro Substitution Examples
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Methoxide | NaOMe, DMF, 100°C, 12h | 7-Methoxy derivative | 78% |
| Piperidine | Piperidine, K₂CO₃, DMSO, 80°C | 7-Piperidinyl analog | 65% |
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is its potential as an anticancer agent. Research has indicated that compounds with benzimidazole structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole, including this compound, showed effective inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Benzimidazole derivatives are known for their activity against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Enzyme Inhibition
Another significant application is the inhibition of specific enzymes related to various diseases. For instance, certain benzimidazole derivatives have been identified as effective inhibitors of Rho kinase (ROCK), which is implicated in cancer metastasis and cardiovascular diseases.
Case Study :
Research indicated that this compound demonstrated potent inhibition of ROCK activity, leading to reduced migration and invasion of cancer cells .
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of benzimidazole derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Solubility : The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to the hydrophobic 3,4-dichlorobenzyl group in compound 29 .
- Thermal Stability : Benzodithiazine derivatives (e.g., compound 3) exhibit high thermal stability (dec. >250°C) due to their fused sulfur-containing rings .
Spectroscopic Differences
NMR Spectroscopy :
- The 1H-NMR signal for the CH2 group in the 3-methoxypropyl substituent is expected near 3.3–3.7 ppm (ether protons) and 1.8–2.2 ppm (methylene protons). This contrasts with the upfield-shifted CH2 signals (5.28–5.54 ppm) in dichlorobenzyl-substituted benzimidazoles due to electron-withdrawing effects of chlorine .
- Aldehyde protons (CHO) typically resonate at 9.8–10.2 ppm, distinct from amine (NH2) protons (5.7–6.5 ppm) in compound 29 .
IR Spectroscopy :
Biological Activity
7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS Number: 94532-57-7) is a compound belonging to the benzo[d]imidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.
The molecular formula of this compound is . It features a chloro substituent and a methoxypropyl group that may influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[d]imidazole derivatives, including this compound.
The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of biofilm formation.
Case Studies
- A study reported that several benzo[d]imidazole derivatives demonstrated minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Candida albicans, indicating potent antimicrobial activity .
- Another investigation indicated that this compound showed effective inhibition of biofilm formation in Staphylococcus aureus, further supporting its potential as an antibacterial agent .
Cytotoxicity and Anti-cancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines.
In Vitro Studies
- The compound was tested against human cancer cell lines such as HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer). Results indicated that it exhibits significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| HCT-116 | 10.5 | Similar |
| HepG2 | 8.9 | Higher efficacy |
| MCF-7 | 9.5 | Comparable |
The cytotoxic effects are mediated through apoptosis, characterized by upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside downregulation of anti-apoptotic proteins like Bcl-2 . This suggests that the compound may serve as a promising candidate for cancer therapy.
Structure-Activity Relationship (SAR)
The structural modifications in the benzo[d]imidazole framework significantly affect biological activity. Substituents at specific positions can enhance or reduce antimicrobial and cytotoxic effects. For instance, the presence of halogens or alkyl groups has been shown to influence potency and selectivity against various pathogens .
Q & A
Q. What are the optimal synthetic routes for preparing 7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde?
The compound can be synthesized via oxidation of the corresponding benzimidazole methanol derivative. A validated method involves using Dess-Martin periodinane (DMP) in dichloromethane at 4°C for 1 hour, achieving yields >85% . Alternative routes may employ MnO₂ in dichloromethane (2 hours, 85% yield) or Ru-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzimidazol-2-yl]pyridine)] with hydrogen peroxide at 50°C, 70% yield) . Optimizing solvent polarity and reaction temperature is critical to minimize byproducts.
Q. How is the compound characterized using spectroscopic methods?
Key characterization includes ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.5–4.0 ppm (methoxypropyl chain), and δ 10.1 ppm (aldehyde proton) .
- HRMS : Expected [M+H]⁺ m/z calculated for C₁₂H₁₂ClN₂O₂: 265.0512; deviations >0.0003 suggest impurities .
Consistent integration ratios and coupling constants (e.g., J = 7.9 Hz for adjacent aromatic protons) confirm structural integrity .
Q. What are the recommended storage conditions to ensure stability?
Store in air-tight glass containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Avoid exposure to moisture, direct sunlight, or reactive solvents (e.g., DMSO) to maintain purity >98% .
Advanced Research Questions
Q. How do reaction conditions influence yield and purity during synthesis?
- Catalyst selection : Ru catalysts favor aerobic oxidation but require strict temperature control (±2°C) to avoid overoxidation .
- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance aldehyde stability, while protic solvents (e.g., MeOH) may form hemiacetal byproducts .
- Temperature : Elevated temperatures (>50°C) accelerate decomposition, reducing yields by 15–20% .
Contradictions in reported yields (e.g., 70% vs. 85%) may stem from trace water content or catalyst batch variability .
Q. What analytical strategies resolve contradictions in spectral data?
- Multi-nuclear NMR : Use DEPT-135 to distinguish CH₃ (methoxypropyl) from CH₂ groups.
- 2D-COSY/HMBC : Assign ambiguous peaks (e.g., overlapping aromatic signals at δ 7.3–7.5 ppm) .
- HRMS-ESI : Detect trace impurities (e.g., chlorinated byproducts) with mass accuracy <2 ppm .
Discrepancies in aldehyde proton shifts (δ 10.1 vs. δ 9.8 ppm) may indicate solvent polarity effects or hydrogen bonding .
Q. What structural modifications enhance the compound’s bioactivity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at position 7 increases metabolic stability but reduces solubility (LogP >3.5) .
- Chain length : Extending the methoxypropyl chain to butyl improves membrane permeability (P-gp substrate score <0.3) but may introduce cytotoxicity (IC₅₀ <10 μM) .
- Hybrid derivatives : Conjugation with triazole-thiazole moieties enhances anticancer activity (e.g., IC₅₀ = 1.2 μM against MCF-7) but complicates synthetic scalability .
Q. Methodological Notes
- Synthetic reproducibility : Pre-dry solvents over molecular sieves and monitor reactions via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
- Data validation : Cross-reference NMR with computational models (e.g., DFT-GIAO for chemical shift prediction) .
- Bioactivity assays : Use SPR or MST for binding affinity studies to avoid false positives from aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
